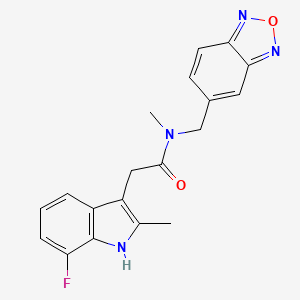

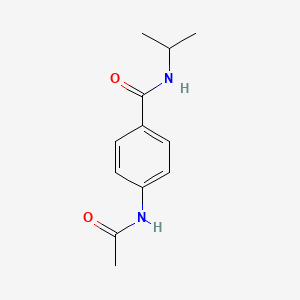

![molecular formula C15H19NO4S B5511609 (3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)

(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol" is a complex organic molecule. Research in related areas focuses on synthesizing derivatives with similar frameworks and analyzing their structures and properties, aiming to explore their potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions and gold(I)-catalyzed cycloisomerization, to construct the core structure with high stereoselectivity and yield (Gabriele et al., 2006) (Yeh et al., 2010). These methodologies provide a foundation for the synthesis of structurally complex and stereochemically rich molecules.

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by X-ray diffraction analysis, confirming the configuration around critical bonds and establishing the stereochemistry of major stereoisomers. This structural information is crucial for understanding the compound's reactivity and potential interactions (Gabriele et al., 2006).

Chemical Reactions and Properties

Chemical transformations of molecules containing similar functional groups demonstrate a variety of reactions, including cycloadditions and Wittig reactions, highlighting the versatility and reactivity of the core structure (Subramaniyan & Raghunathan, 2001) (Cativiela et al., 1996). These reactions contribute to the compound's chemical diversity and potential for further functionalization.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and optical activity, are typically determined experimentally and are essential for the compound's application in synthesis and formulation development. While specific data for this compound was not directly available, related research emphasizes the importance of these properties in the overall evaluation of chemical substances.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are fundamental for understanding the behavior of the compound in chemical reactions and potential applications. Studies on similar compounds provide insights into the mechanisms and conditions favorable for specific transformations, enhancing the compound's utility in synthetic chemistry (Tanimura et al., 2011).

Applications De Recherche Scientifique

Chemiluminescence and Solvent-Promoted Decomposition

Studies have explored the phenomenon of chemiluminescence and solvent-promoted decomposition in related bicyclic dioxetanes. For instance, research on bicyclic dioxetanes bearing a phenolic group has shown that decomposition can be induced by dissolution in an aprotic polar solvent, resulting in keto esters accompanied by bright light emission. This process, likened to a chemiluminescence mechanism, underscores the potential application of similar compounds in developing chemiluminescent materials or probes for analytical chemistry (Tanimura et al., 2011).

Enantioselective Synthesis and Catalysis

The enantioselective synthesis of amino acid derivatives, including those related to the cyclopropane structure, highlights applications in asymmetric catalysis and the production of biologically active molecules. For example, the preparation of enantiomerically pure cyclopropane carboxylic acids through HPLC resolution indicates the significance of these methods in synthesizing optically active pharmaceuticals and agrochemicals (Jiménez et al., 2001).

Organocatalysis and Michael Additions

The development of novel organocatalysts for asymmetric Michael additions of ketones to nitroalkenes showcases another research application area. Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions, demonstrate the potential of similar compounds in organocatalysis, facilitating asymmetric synthesis processes (Ruiz-Olalla et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-9-6-16(8-15(9,18)10-2-3-10)14(17)13-12-11(7-21-13)19-4-5-20-12/h7,9-10,18H,2-6,8H2,1H3/t9-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWZVUUSFZLRJE-PSLIRLAXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CC2)O)C(=O)C3=C4C(=CS3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C4C(=CS3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

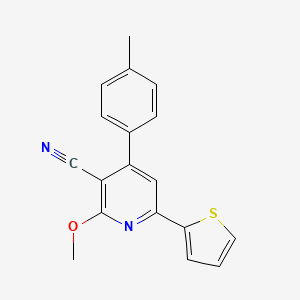

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)

![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)

![5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)

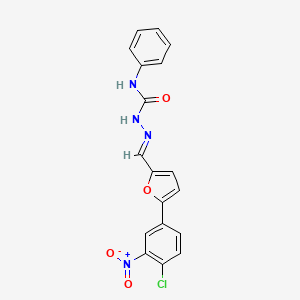

![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)

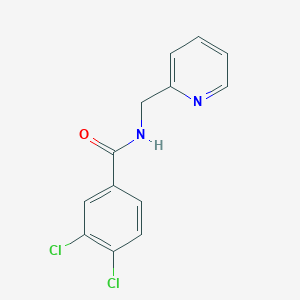

![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)